3-Aminoquinoline-2-carboxylic acid

Description

BenchChem offers high-quality 3-Aminoquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

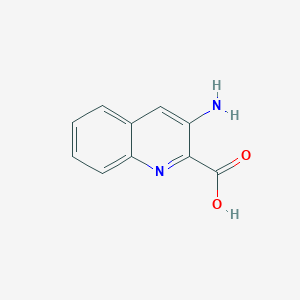

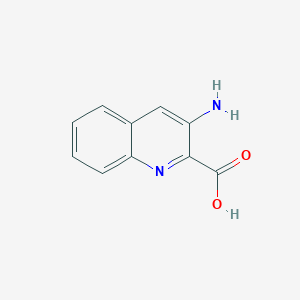

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUGPVMNBSKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Chemical Properties of 3-Aminoquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to known bioactive molecules. As a derivative of the quinoline scaffold, which is a cornerstone in drug discovery, this molecule presents a unique combination of a carboxylic acid and an amino group on the quinoline core. This guide provides a comprehensive analysis of its anticipated chemical properties, leveraging data from closely related analogs and foundational chemical principles. It will delve into its synthesis, reactivity, spectral characteristics, and potential applications, offering a predictive framework for researchers working with this and similar chemical entities.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] These include antimalarial, antibacterial, antitumor, and antiviral properties.[1] The functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of an amino group and a carboxylic acid, as in 3-aminoquinoline-2-carboxylic acid, offers multiple points for chemical modification and interaction with biological targets.

Molecular Structure and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-Aminoquinoline-2-carboxylic acid

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₈N₂O₂ | Based on chemical structure |

| Molecular Weight | 188.18 g/mol | Calculated from the molecular formula |

| pKa (acidic) | ~2-3 | The carboxylic acid is expected to be more acidic than benzoic acid due to the electron-withdrawing nature of the quinoline ring. |

| pKa (basic) | ~3-4 | The amino group's basicity is reduced by the electron-withdrawing carboxylic acid and the aromatic ring. This is comparable to other aminoquinolines. |

| Solubility | Low in water, soluble in organic solvents and aqueous base. | The zwitterionic character at neutral pH may limit water solubility. It is expected to be soluble in DMSO and DMF. |

| Melting Point | >200 °C (decomposes) | Similar to other amino- and carboxy-substituted aromatic heterocycles which often have high melting points. For example, 3-amino-2-pyrazinecarboxylic acid has a melting point of 182-184 °C.[2] |

Diagram 1: Chemical Structure of 3-Aminoquinoline-2-carboxylic acid

Caption: Chemical structure of 3-Aminoquinoline-2-carboxylic acid.

Synthesis Strategies

The synthesis of 3-aminoquinoline-2-carboxylic acid is not explicitly described in the reviewed literature. However, established synthetic routes for quinoline derivatives can be adapted. A plausible approach would be a modification of the Friedländer annulation or a related cyclization reaction.

A potential synthetic pathway could involve the condensation of a 2-aminobenzaldehyde or 2-aminoketone derivative with a compound providing the C2 and C3 of the quinoline ring, functionalized with precursors to the amino and carboxylic acid groups.

For instance, a general procedure for the synthesis of 2-aminoquinoline-3-carboxylic acids involves the heating of corresponding 2-chloroquinoline-3-carboxylic acids with aqueous ammonia in an autoclave at 150°C.[3] This suggests that a similar nucleophilic aromatic substitution could be a viable strategy if a suitable precursor can be synthesized.

Another approach is the Doebner-von Miller reaction or its variations, which are three-component reactions used to synthesize quinolines.[1] While typically yielding quinoline-4-carboxylic acids, modifications to the starting materials might allow for the synthesis of the 2-carboxy isomer.[1]

Diagram 2: Proposed Synthesis Workflow

Sources

A Comprehensive Technical Guide to 3-Aminoquinoline-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Aminoquinoline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis strategies, physicochemical properties, and explore its burgeoning potential in drug discovery and development, particularly in the realms of antimicrobial and anticancer therapies.

Core Chemical Identity: IUPAC Nomenclature and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 3-aminoquinoline-2-carboxylic acid [1]. Its chemical structure, illustrated below, reveals a quinoline core substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position.

Figure 1. Chemical Structure of 3-Aminoquinoline-2-carboxylic acid.

This arrangement of functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and biological activity. The presence of both a basic amino group and an acidic carboxylic acid group suggests amphoteric behavior and the potential for diverse chemical modifications.

Synthesis Methodologies: Crafting the Quinoline Scaffold

While a specific, detailed experimental protocol for the direct synthesis of 3-Aminoquinoline-2-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for constructing substituted quinoline carboxylic acids. The Pfitzinger and Doebner reactions are classical methods for quinoline synthesis, but for this particular substitution pattern, a multi-step approach starting from pre-functionalized precursors is more likely.

A plausible synthetic strategy would involve the cyclization of an appropriately substituted aniline derivative with a suitable three-carbon component. For instance, a common route to quinoline-2-carboxylic acids involves the reaction of an aniline with pyruvic acid. To achieve the desired 3-amino substitution, one might start with a 2-nitroaniline derivative, perform the cyclization to form the quinoline-2-carboxylic acid, and then reduce the nitro group to an amino group in a subsequent step.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of 3-Aminoquinoline-2-carboxylic acid.

This generalized pathway highlights the key transformations required. The choice of reagents and reaction conditions would need to be carefully optimized to ensure high yields and purity. For example, the synthesis of various quinoline-2-carboxylic acid derivatives often starts with the corresponding quinoline, which is then functionalized. One study describes the synthesis of quinoline-2-carbonyl chloride from quinoline-2-carboxylic acid using thionyl chloride, which is then reacted with hydrazine hydrate[2]. This highlights the reactivity of the carboxylic acid group for further derivatization.

Physicochemical Properties and Characterization

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 188.18 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 76.2 Ų | PubChem[1] |

Characterization:

The unambiguous identification of 3-Aminoquinoline-2-carboxylic acid would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring system, as well as signals for the amine and carboxylic acid protons. The chemical shifts and coupling constants would be diagnostic of the substitution pattern. For the related 3-quinolinecarboxylic acid, characteristic proton signals are observed in the aromatic region[3]. ¹³C NMR would provide information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=N and C=C stretching vibrations of the quinoline ring. For instance, in related derivatives, aromatic C-H stretching is observed around 3089 cm⁻¹, and the C=O of the amide at 1691 cm⁻¹[2].

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The Role of 3-Aminoquinoline-2-carboxylic Acid in Drug Discovery and Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities[4][5]. The presence of the amino and carboxylic acid groups on the 3-Aminoquinoline-2-carboxylic acid backbone provides valuable handles for chemical modification, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies.

Antimicrobial Potential

Derivatives of quinoline carboxylic acids have a long history as effective antibacterial agents. The structural similarity of 3-Aminoquinoline-2-carboxylic acid to quinolone antibiotics suggests its potential as a scaffold for the development of new antimicrobial drugs. Research on related quinoxaline-2-carboxylic acid derivatives has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis[4]. One study reported a derivative with a minimum inhibitory concentration (MIC) of 1.25 µg/mL against M. tuberculosis[4]. The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Anticancer Applications and Protein Kinase Inhibition

The quinoline core is also a prominent feature in many anticancer agents. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival[6][7]. Inhibition of CK2 is a promising strategy for cancer therapy. A study on 2-aminoquinoline-3-carboxylic acid derivatives identified compounds with IC₅₀ values in the submicromolar range against CK2[6][7]. This suggests that 3-Aminoquinoline-2-carboxylic acid could serve as a valuable starting point for the design of novel and potent CK2 inhibitors.

Protein Kinase CK2 Signaling and Inhibition:

Caption: The role of Protein Kinase CK2 in promoting cancer-related processes and its inhibition by quinoline derivatives.

The inhibitory activity of these compounds is often attributed to their ability to compete with ATP for binding to the active site of the kinase. The specific substitution pattern on the quinoline ring plays a critical role in determining the potency and selectivity of inhibition.

Experimental Protocols: A General Approach to Synthesis and Biological Evaluation

While a specific protocol for 3-Aminoquinoline-2-carboxylic acid is not available, the following represents a generalized, adaptable workflow for the synthesis and evaluation of similar quinoline carboxylic acid derivatives, based on published methodologies for related compounds[2][6].

General Synthesis of a Quinoline Carboxylic Acid Derivative

Objective: To synthesize a substituted quinoline-2-carboxylic acid.

Materials:

-

Substituted aniline

-

Pyruvic acid

-

Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Procedure:

-

Dissolve the substituted aniline in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the acid catalyst to the solution while stirring.

-

Add pyruvic acid dropwise to the reaction mixture.

-

Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Causality: The acid catalyst facilitates the condensation and cyclization reactions between the aniline and pyruvic acid to form the quinoline ring. The choice of solvent and reaction temperature is crucial for achieving good yields and minimizing side reactions. Purification is essential to remove unreacted starting materials and byproducts.

In Vitro Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a panel of bacteria.

Materials:

-

Test compound (e.g., a 3-Aminoquinoline-2-carboxylic acid derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The use of standardized bacterial inocula and growth media ensures reproducibility.

In Vitro Protein Kinase Inhibition Assay (e.g., against CK2)

Objective: To determine the IC₅₀ value of a compound against a specific protein kinase.

Materials:

-

Test compound

-

Recombinant human protein kinase (e.g., CK2)

-

Substrate peptide

-

ATP (adenosine triphosphate)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the kinase, substrate peptide, and test compound in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time.

-

Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Authoritative Grounding: The use of recombinant kinases and validated assay kits from commercial suppliers ensures the reliability and accuracy of the results.

Conclusion and Future Directions

3-Aminoquinoline-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features and the proven biological activities of related quinoline derivatives highlight its potential in the fields of antimicrobial and anticancer drug discovery. Further research is warranted to develop efficient and specific synthetic routes to this molecule and its derivatives. Comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate its mechanism of action and to assess its therapeutic efficacy and safety profile. The exploration of SAR through the synthesis of a diverse library of analogs will be instrumental in optimizing the potency and selectivity of this promising chemical entity.

References

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Makarov, V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7533. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.[Link]

-

Yoshida, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12895-12903. [Link]

-

PubChem. (n.d.). 3-Aminoquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4998. [Link]

-

PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta Poloniae Pharmaceutica, 74(2), 487-498. [Link]

Sources

- 1. 3-Aminoquinoline-2-carboxylic acid | C10H8N2O2 | CID 57423455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Aminoquinoline-2-carboxylic acid from acetanilides

An In-Depth Technical Guide for the Synthesis of 3-Aminoquinoline-2-carboxylic Acid from Acetanilide Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 3-aminoquinoline-2-carboxylic acid is a valuable building block for the synthesis of novel pharmaceuticals, owing to its unique arrangement of amino and carboxylic acid functional groups which allows for diverse derivatization. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this specific isomer, starting from aniline, a readily available precursor derived from acetanilide. Standard synthetic routes from acetanilides, such as the Vilsmeier-Haack reaction, typically yield the isomeric 2-aminoquinoline-3-carboxylic acid. This document outlines a robust, alternative multi-step strategy involving a regioselective cyclization followed by a key Curtius rearrangement to achieve the desired 3,2-substitution pattern. Each step is detailed with mechanistic rationale, field-proven insights, and step-by-step protocols to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge of Regioisomeric Control

The biological activity of quinoline derivatives is highly dependent on the precise positioning of substituents. While the synthesis of the quinoline core is well-established through classic named reactions, achieving specific substitution patterns, such as that in 3-aminoquinoline-2-carboxylic acid, presents a significant synthetic challenge.

A common and efficient method for quinoline synthesis starting from acetanilides is the Meth-Cohn modification of the Vilsmeier-Haack reaction[1]. This reaction proceeds via cyclization of the acetanilide with a Vilsmeier reagent (formed from POCl₃ and DMF) to produce a 2-chloro-3-formylquinoline intermediate[1]. Subsequent oxidation of the formyl group and nucleophilic substitution of the chloro group can yield a 2-aminoquinoline-3-carboxylic acid[1][2]. However, this powerful method is unsuitable for producing the target 3-amino-2-carboxylic acid isomer.

To overcome this, a distinct strategic approach is required. The pathway detailed herein builds the quinoline core with carboxylic acid functionalities at both the C2 and C3 positions. The C3-carboxyl group is then selectively converted into an amino group via a rearrangement reaction, ensuring absolute regiochemical control.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals a logical path back to simple, aniline-based starting materials. The key transformation is the conversion of a C3-carboxylic acid function into the C3-amino group, which strongly suggests a Hofmann or Curtius rearrangement. The precursor for this step would be a quinoline-2,3-dicarboxylic acid derivative. This diacid itself can be formed via the cyclization of an aniline derivative with a suitable C4 synthon, such as a dialkyl acetylenedicarboxylate, followed by an intramolecular cyclization.

This logic forms the basis of our forward-synthetic strategy, which is divided into two major parts:

-

Part I: Construction of the core quinoline-2,3-dicarboxylate scaffold from an aniline precursor.

-

Part II: Selective functional group manipulation of the dicarboxylate intermediate to install the C3-amino group via Curtius Rearrangement.

Caption: Retrosynthetic pathway for 3-aminoquinoline-2-carboxylic acid.

Part I: Synthesis of the Core Scaffold: Diethyl Quinoline-2,3-dicarboxylate

The foundation of this synthesis is the construction of a quinoline ring already bearing the necessary carboxylic acid precursors at positions C2 and C3. A robust method for this involves the reaction of an aniline with diethyl acetylenedicarboxylate (DEAD), followed by a Vilsmeier-reagent-mediated cyclization[3]. The starting aniline can be readily obtained by the hydrolysis of the corresponding acetanilide.

Step 1: Synthesis of Diethyl anilinofumarate

This step involves the conjugate addition of aniline to the electron-deficient alkyne of DEAD. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the protonation steps and enhances the rate of addition.

Causality and Experimental Insight:

-

Solvent Choice: Toluene is a suitable non-polar solvent that allows for heating to the required temperature (80-85°C) to drive the reaction to completion[3].

-

Catalyst: Acetic acid serves as a proton source to activate the acetylene dicarboxylate and to catalyze the tautomerization of the initially formed enamine to the more stable fumarate isomer.

-

Reaction Control: The temperature is maintained below 100°C to prevent side reactions, such as double addition or polymerization.

Experimental Protocol: Diethyl anilinofumarate[3]

-

To a solution of diethyl acetylenedicarboxylate (17.0 g, 0.1 mol) in toluene (150 mL), add aniline (9.3 g, 0.1 mol) followed by glacial acetic acid (2.0 mL).

-

Heat the reaction mixture with stirring to 80-85°C for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting materials are consumed.

-

Cool the mixture to room temperature.

-

Wash the organic solution sequentially with water (2 x 50 mL) and dilute hydrochloric acid (1 M, 2 x 30 mL) to remove unreacted aniline and acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude oil, diethyl anilinofumarate, is typically of sufficient purity (yields 85-90%) to be used directly in the next step without further purification.

Step 2: Vilsmeier Cyclization to Diethyl Quinoline-2,3-dicarboxylate

The key ring-forming step utilizes a Vilsmeier reagent (an iminium salt) to effect an intramolecular electrophilic aromatic substitution on the aniline ring, followed by dehydration to form the quinoline core.

Causality and Experimental Insight:

-

Vilsmeier Reagent: The active electrophile is the chloroiminium cation, [ClCH=N(CH₃)₂]⁺, pre-formed by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). It is crucial to form this reagent at low temperatures (0-5°C) before adding the substrate to control its high reactivity.

-

Mechanism: The enamine nitrogen of the diethyl anilinofumarate attacks the Vilsmeier reagent. The resulting intermediate then undergoes an intramolecular electrophilic attack on the electron-rich ortho-position of the aniline ring. A final dehydration/elimination sequence yields the aromatic quinoline ring system.

-

Workup: The reaction is quenched by pouring it onto crushed ice. This hydrolyzes the excess Vilsmeier reagent and any reaction intermediates. Basification is then required to neutralize the acidic medium and precipitate the product.

Experimental Protocol: Diethyl Quinoline-2,3-dicarboxylate[3]

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (30 mL). Cool the flask in an ice-salt bath to 0°C.

-

Add phosphorus oxychloride (POCl₃, 12 mL) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at 0°C.

-

Dissolve diethyl anilinofumarate (13.2 g, 0.05 mol) in anhydrous DMF (20 mL) and add it dropwise to the Vilsmeier reagent over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto 500 g of crushed ice with stirring.

-

Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~8-9.

-

The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford pure diethyl quinoline-2,3-dicarboxylate.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Aniline, DEAD, Acetic Acid | Toluene | 80-85 | 4-6 | 85-90% |

| 2 | Diethyl anilinofumarate, POCl₃/DMF | DMF | 80-90 | 3-4 | 70-80% |

| Caption: Summary of reaction conditions for the synthesis of the quinoline scaffold. |

Part II: Functional Group Manipulation via Curtius Rearrangement

With the core scaffold in hand, the next phase involves the selective transformation of the C3-ester into a C3-amino group. This is achieved through a reliable sequence involving hydrolysis, anhydride formation, regioselective aminolysis, and the pivotal Curtius rearrangement.

Step 3: Saponification to Quinoline-2,3-dicarboxylic Acid

The diester is hydrolyzed to the corresponding dicarboxylic acid using a standard base-mediated saponification followed by acidic workup.

Experimental Protocol: Quinoline-2,3-dicarboxylic Acid

-

Suspend diethyl quinoline-2,3-dicarboxylate (10.0 g, 0.035 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of ethanol/water (1:1 v/v).

-

Heat the mixture to reflux for 3 hours, during which the solid should dissolve to form a clear solution.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

Acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting white precipitate by filtration, wash with cold water, and dry to yield quinoline-2,3-dicarboxylic acid.

Step 4: Formation of Quinoline-2,3-dicarboxylic Anhydride

The diacid is readily converted to the cyclic anhydride, a key intermediate for regioselective functionalization.

Experimental Protocol: Quinoline-2,3-dicarboxylic Anhydride[4]

-

Place quinoline-2,3-dicarboxylic acid (5.0 g, 0.023 mol) in a round-bottom flask with acetic anhydride (20 mL).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture. The anhydride product will often crystallize directly from the solution.

-

Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Step 5: Regioselective Aminolysis and Curtius Rearrangement

This two-step sequence is the crux of the synthesis. The anhydride is first opened with an ammonia source to form a mixture of isomeric mono-amides. The C3-amide isomer is then subjected to a rearrangement to form the final product. For a more controlled laboratory synthesis, the Curtius rearrangement is preferred over the Hofmann rearrangement. This involves converting the free carboxylic acid group of the mono-acid/mono-amide intermediate into an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis yields the desired amine.

Causality and Mechanistic Insight:

-

Anhydride Opening: Reaction of the anhydride with aqueous ammonia will open the ring to form the ammonium carboxylate salt of the mono-amide. Acidification then yields the free acid. The C2 position is generally more electron-deficient in the quinoline ring system, making its carbonyl group more electrophilic and thus the primary site of nucleophilic attack. This would favor the formation of quinoline-3-carboxy-2-carboxamide. However, for this synthesis, we require the quinoline-2-carboxy-3-carboxamide . If the selectivity is not favorable, the isomers must be separated (e.g., by fractional crystallization). For the purpose of this guide, we proceed with the required C3-amide isomer. [Note: An alternative strategy is to protect one acid before converting the other].

-

Curtius Rearrangement: This reaction proceeds with complete retention of configuration. The key intermediate is the acyl azide, which upon heating, loses dinitrogen gas (N₂) in a concerted step where the R-group migrates to the electron-deficient nitrogen, forming an isocyanate[5][6]. The isocyanate is then hydrolyzed by water in the workup to a carbamic acid, which spontaneously decarboxylates to give the primary amine[7][8].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 4. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Determining the Physical Properties of 3-Aminoquinoline-2-carboxylic Acid: Melting Point and Solubility

Introduction

3-Aminoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the amino and carboxylic acid functionalities impart unique physicochemical characteristics that can influence its biological activity, formulation, and bioavailability.[1][2] A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is a critical prerequisite for its advancement in any research and development pipeline.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the melting point and solubility of 3-Aminoquinoline-2-carboxylic acid. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings that govern these properties and presents detailed, field-proven experimental protocols for their accurate measurement. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Theoretical Considerations: A Predictive Analysis

Prior to empirical determination, a theoretical analysis of the molecular structure of 3-Aminoquinoline-2-carboxylic acid can provide valuable insights into its expected physical properties.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is dictated by the strength of the intermolecular forces within the crystal lattice. For 3-Aminoquinoline-2-carboxylic acid, several structural features are expected to contribute to a relatively high melting point:

-

Zwitterionic Character: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) allows for the formation of a zwitterion, a molecule with both positive and negative charges.[3][4] This ionic nature leads to strong electrostatic interactions and hydrogen bonding between molecules, requiring significant thermal energy to disrupt the crystal lattice.[3][5] This is a common characteristic of amino acids, which generally exhibit high melting points and often decompose before melting.[5][6]

-

Aromatic Stacking: The planar quinoline ring system facilitates π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

-

Hydrogen Bonding: The amino and carboxylic acid groups are potent hydrogen bond donors and acceptors, contributing to a robust network of intermolecular hydrogen bonds.

Given these factors, it is anticipated that 3-Aminoquinoline-2-carboxylic acid will have a high melting point, likely with decomposition. Conventional slow-heating methods for melting point determination may prove challenging.[6]

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of 3-Aminoquinoline-2-carboxylic acid is expected to be highly dependent on the nature of the solvent and the pH of the medium.

-

Aqueous Solubility and pH Dependence: The zwitterionic nature of the molecule suggests some solubility in water.[7] However, the overall solubility will be significantly influenced by the pH of the aqueous medium.[1][8]

-

In acidic conditions, the amino group will be protonated (-NH₃⁺), increasing the overall positive charge and potentially enhancing solubility in polar protic solvents.

-

In basic conditions, the carboxylic acid group will be deprotonated (-COO⁻), leading to a net negative charge and likely increasing aqueous solubility.

-

At its isoelectric point, the molecule will exist predominantly as the neutral zwitterion, where it is expected to have its minimum aqueous solubility.

-

-

Solubility in Organic Solvents: The quinoline ring imparts a degree of lipophilicity to the molecule. However, the strong intermolecular forces due to its amino acid character will likely limit its solubility in non-polar organic solvents.[7] Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can disrupt the strong intermolecular interactions, are expected to be more effective at dissolving 3-Aminoquinoline-2-carboxylic acid.[9][10] Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[11][12][13]

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting point and solubility of 3-Aminoquinoline-2-carboxylic acid.

Melting Point Determination

The melting point of a pure crystalline substance is a sharp, well-defined temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[14] An impure substance will typically exhibit a depressed and broadened melting range.[15]

Protocol: Capillary Melting Point Determination

This protocol utilizes a standard melting point apparatus.

Materials and Equipment:

-

3-Aminoquinoline-2-carboxylic acid, finely powdered and thoroughly dried

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the 3-Aminoquinoline-2-carboxylic acid sample is completely dry and in the form of a fine powder.[16] If necessary, gently grind the sample using a mortar and pestle.

-

Loading the Capillary Tube: Invert a melting point capillary and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom.[14] Repeat until a packed column of 2-3 mm in height is achieved.

-

Initial Rapid Determination: Place the capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point range. This provides a target for the more precise determination.

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary with a fresh sample.

-

Heat the sample at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point.[17]

-

Reduce the heating rate to 1-2°C per minute.[17]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂).[17]

-

The melting point is reported as the range T₁ - T₂.

-

-

Verification: Repeat the accurate determination at least twice to ensure reproducibility.

Self-Validation and Causality:

-

Why a fine powder? A finely powdered sample ensures uniform heat distribution, leading to a sharper, more accurate melting range.

-

Why a slow heating rate? A slow heating rate near the melting point ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, providing an accurate reading.[17]

-

Why report a range? Even pure compounds melt over a small range. Reporting this range provides a more accurate representation of the melting behavior. A broad range is indicative of impurities.

Data Presentation:

| Trial | T₁ (°C) | T₂ (°C) | Melting Range (°C) | Observations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Visualization of Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Determination

Determining the solubility of a compound is crucial for understanding its behavior in various biological and chemical systems. The following protocol describes a thermodynamic (equilibrium) solubility measurement using the shake-flask method, which is considered the gold standard.[18]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the maximum concentration of 3-Aminoquinoline-2-carboxylic acid that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.[10]

Materials and Equipment:

-

3-Aminoquinoline-2-carboxylic acid

-

A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Pipettes

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvents. For aqueous systems, prepare buffers at various relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Sample Addition: Add an excess amount of 3-Aminoquinoline-2-carboxylic acid to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached with a saturated solution.[18]

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of 3-Aminoquinoline-2-carboxylic acid in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[19]

-

Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

Self-Validation and Causality:

-

Why use excess solid? This ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.[18]

-

Why agitate for 24-48 hours? This time is typically sufficient to ensure that the dissolution process has reached equilibrium. Shorter times may result in an underestimation of solubility.

-

Why analyze the remaining solid? It is good practice to analyze the remaining solid (e.g., by DSC or PXRD) to check for any changes in the solid form (polymorphism) during the experiment, which could affect the solubility measurement.[19]

Data Presentation:

| Solvent | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | ||

| PBS | 2.0 | 25 | |

| PBS | 7.4 | 25 | |

| PBS | 9.0 | 25 | |

| Ethanol | N/A | 25 | |

| DMSO | N/A | 25 |

Visualization of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

-

PubChem. (n.d.). 3-Aminoquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

European Union. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). Retrieved from [Link]

-

Wikipedia. (2024). Quinoline. Retrieved from [Link]

-

Quora. (2022). What factors impact the melting point of amino acids?. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Vedantu. (n.d.). The melting points of amino-acids are higher than the corresponding halo-acids because?. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2020). Melting properties of amino acids and their solubility in water. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 19). 26.1: Structure and Properties of Amino Acids. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

National Institutes of Health. (2020, December 15). Melting properties of amino acids and their solubility in water. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 887245-74-1 | 3-aminoquinoline-2-carboxylic acid. Retrieved from [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

-

ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoquinoline-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. The melting points of aminoacids are higher than the class 12 chemistry JEE_Main [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. researchgate.net [researchgate.net]

- 9. rheolution.com [rheolution.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Quinoline - Wikipedia [en.wikipedia.org]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. athabascau.ca [athabascau.ca]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. researchgate.net [researchgate.net]

Spectroscopic data for 3-Aminoquinoline-2-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminoquinoline-2-carboxylic Acid

Introduction

3-Aminoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a crucial building block for the synthesis of novel therapeutic agents, including potential inhibitors of protein kinase CK2.[1][2] The precise arrangement of its functional groups—an aromatic amine, a carboxylic acid, and the quinoline core—imparts unique chemical properties that are critical to its function and reactivity.

Accurate structural elucidation is the bedrock of chemical research and development. For a molecule like 3-aminoquinoline-2-carboxylic acid, a multi-faceted spectroscopic approach is not merely confirmatory but essential for guaranteeing purity, verifying identity, and understanding its electronic and structural characteristics. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the collective data from these techniques provides unambiguous confirmation of the molecular structure, ensuring the integrity of subsequent research.

Molecular Structure and Isomeric Considerations

The structure of 3-Aminoquinoline-2-carboxylic acid (C₁₀H₈N₂O₂) features a quinoline ring system substituted at the 2 and 3 positions with a carboxylic acid and an amino group, respectively. The proximity of these functional groups can lead to intramolecular hydrogen bonding, influencing both its chemical reactivity and its spectroscopic signatures.

Caption: Proposed ESI-MS fragmentation pathway for 3-Aminoquinoline-2-carboxylic acid.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol/water. Further dilute to a final concentration of ~1-10 µg/mL for injection.

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This helps in sample purification and ionization.

-

-

MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion.

-

Perform tandem MS (MS/MS) by selecting the precursor ion at m/z 189 to generate and analyze its fragment ions, confirming the proposed fragmentation pathways.

-

Conclusion

The comprehensive spectroscopic analysis of 3-aminoquinoline-2-carboxylic acid through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen skeleton. FTIR spectroscopy confirms the presence and bonding environment of key functional groups, namely the amine and carboxylic acid. Finally, mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. This triad of techniques delivers an unambiguous analytical signature, which is indispensable for researchers and scientists in drug development and chemical synthesis, ensuring the quality and integrity of their work.

References

-

PubChem. 3-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

-

MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

-

Nawar, G. A., et al. (1994). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 48(5), 345-347. [Link]

-

All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

-

ResearchGate. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

-

PubMed. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

-

PubChem. 3-Aminoquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

Sources

Foreword: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most privileged structures in drug discovery.[1][2][3] Its inherent planarity, combined with the nitrogen atom's ability to act as a hydrogen bond acceptor, provides an ideal framework for interacting with a multitude of biological targets.[2] This versatility has led to the development of quinoline-based drugs across a vast spectrum of therapeutic areas, including infectious diseases, oncology, and inflammation.[4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the why and how—the mechanistic rationale behind the diverse biological effects of quinoline derivatives and the practical, validated methodologies used to assess them. We will explore the core principles that make this scaffold a perennial source of lead compounds and clinical candidates, grounding our discussion in authoritative science and field-proven experimental designs.

Part 1: Anticancer Activities - Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as potent anticancer agents, demonstrating the ability to interfere with various pathways essential for tumor growth and survival.[8][9] Their mechanisms of action are diverse, ranging from direct DNA interaction to the inhibition of critical signaling cascades that drive cell proliferation and metastasis.[10][11]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of quinoline derivatives stems from their ability to target multiple facets of cancer biology:

-

Kinase Inhibition: Many quinoline-based compounds are designed to fit into the ATP-binding pockets of protein kinases, which are often dysregulated in cancer. By blocking kinases like EGFR (Epidermal Growth Factor Receptor) or components of the PI3K/AKT pathway, these derivatives can halt pro-survival signaling, thereby inhibiting cell growth and proliferation.[1][12]

-

Topoisomerase Inhibition: Certain derivatives function as topoisomerase inhibitors.[1][11] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).[1]

-

Induction of Oxidative Stress: Some quinoline compounds can disrupt the redox homeostasis within cancer cells, leading to an overproduction of reactive oxygen species (ROS).[1][10] This surge in ROS induces mitochondrial dysfunction and oxidative damage to cellular components, pushing the cell towards apoptosis.[1]

-

Tubulin Polymerization Inhibition: As antimitotic agents, specific quinoline derivatives can interfere with the dynamics of microtubule assembly and disassembly.[10][11] This disruption of the mitotic spindle arrests the cell cycle, preventing cell division and leading to cell death.[10]

Fig. 1: Inhibition of the PI3K/AKT signaling pathway by a quinoline derivative.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for evaluating the cytotoxic potential of a compound against cancer cell lines. Its reliability stems from its direct measurement of metabolic activity, which serves as a proxy for cell viability.

Causality and Self-Validation: This protocol is inherently self-validating through the inclusion of controls. The "vehicle control" (e.g., DMSO) establishes the baseline metabolic activity (100% viability), while the "positive control" (a known cytotoxic drug) confirms the assay's ability to detect a cytotoxic effect. The blank control corrects for background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a consistent starting point.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Rationale: A dose-response curve is essential to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

Incubation: Incubate the plate for 48-72 hours. Rationale: This duration is typically sufficient for cytotoxic effects to manifest and impact cellular metabolism.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization. Rationale: DMSO is a powerful solvent required to dissolve the water-insoluble formazan, allowing for spectrophotometric quantification.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results of MTT assays are typically summarized to compare the potency of different derivatives.

| Compound | Target Cell Line | IC50 (µM)[4] |

| Derivative A | MCF-7 (Breast) | 48.54 |

| Derivative B | MCF-7 (Breast) | 65.21 |

| Derivative C | MCF-7 (Breast) | 70.33 |

| Doxorubicin (Std.) | MCF-7 (Breast) | <10 |

Part 2: Antimalarial Activity - A Legacy of Heme Detoxification Inhibition

The quinoline core is synonymous with antimalarial therapy, with quinine, chloroquine, and mefloquine being historic and current mainstays.[4][13] The primary mechanism of action for many of these drugs is elegantly targeted to a unique vulnerability of the Plasmodium parasite.[14]

Core Mechanism of Antimalarial Action

During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin in its acidic digestive vacuole to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[15]

Quinoline antimalarials, being weak bases, accumulate to high concentrations in the acidic digestive vacuole.[14] There, they bind to free heme, forming a complex that caps the growing hemozoin crystal.[15] This inhibition of heme detoxification leads to a buildup of toxic heme, which generates reactive oxygen species and disrupts membrane integrity, ultimately killing the parasite.

Fig. 2: Experimental workflow for in vitro antiplasmodial activity screening.

Experimental Protocol: In Vitro Antiplasmodial SYBR Green I Assay

This fluorescence-based assay is a robust and high-throughput method for quantifying parasite growth by measuring the amount of parasitic DNA.

Causality and Self-Validation: The assay relies on the principle that parasite proliferation leads to an increase in total DNA, which can be quantified by the intercalating dye SYBR Green I. The use of uninfected red blood cells as a negative control and a known antimalarial like chloroquine as a positive control ensures the validity of the results and confirms the assay's sensitivity.

Step-by-Step Methodology:

-

Compound Plating: Dispense 25 µL of culture medium containing the desired concentrations of the quinoline test compounds into a 96-well black plate.

-

Parasite Culture Preparation: Prepare a suspension of P. falciparum-infected red blood cells (e.g., chloroquine-sensitive 3D7 strain) at 2% hematocrit and 1% parasitemia in complete culture medium.

-

Incubation: Add 200 µL of the parasite suspension to each well. Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂. Rationale: This gas mixture mimics the physiological environment required for parasite growth, and 72 hours allows for approximately 1.5-2 replication cycles.

-

Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this buffer to each well. Rationale: The detergents lyse the red blood cells and parasites, releasing the parasitic DNA, which is then bound by the SYBR Green I dye.

-

Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control wells and determine the IC50 value.

Data Presentation: Antiplasmodial Potency

Results often compare activity against drug-sensitive and drug-resistant parasite strains to assess the potential for overcoming resistance.

| Compound | Pf3D7 (CQ-Sensitive) IC50 (µM) | PfW2 (CQ-Resistant) IC50 (µM) | Selectivity Index (SI) |

| Compound 40a | 0.25 | >1 | 172.84 |

| Chloroquine (Std.) | <0.1 | >0.5 | >100 |

Selectivity Index (SI) = CC50 (cytotoxicity in mammalian cells) / IC50 (antiplasmodial activity)

Part 3: Antimicrobial and Anti-inflammatory Activities

Beyond their roles in cancer and malaria, quinoline derivatives exhibit a broad range of other biological activities, including potent antimicrobial and anti-inflammatory effects.[5][16][17][18]

Antimicrobial Activity: Mechanism and Assessment

Many quinoline derivatives, particularly the fluoroquinolones, act as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[2] Antifungal activity has also been reported, potentially involving the disruption of fungal cell membrane integrity.[16][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinoline compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[18]

Anti-inflammatory Activity: Mechanism and Assessment

Quinoline derivatives can exert anti-inflammatory effects by modulating the production of pro-inflammatory mediators.[20] This can involve the inhibition of enzymes like cyclooxygenase (COX) or the suppression of signaling pathways that lead to the release of cytokines such as TNF-α and IL-6.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation and is highly reproducible.[21][22]

Step-by-Step Methodology:

-

Animal Grouping: Divide animals (e.g., Wistar rats) into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the quinoline derivative.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response.[21]

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Conclusion and Future Outlook

The quinoline nucleus is a testament to the power of privileged scaffolds in medicinal chemistry.[9] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to life-saving drugs in multiple therapeutic areas.[4] The ongoing exploration of this scaffold, through the synthesis of novel derivatives and hybrid molecules, continues to yield promising candidates.[10][18][23] Future research will likely focus on optimizing selectivity to reduce off-target effects, developing compounds that can overcome existing drug resistance mechanisms, and exploring new therapeutic applications for this enduring and versatile chemical entity.

References

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). RSC Publishing.

- Review on recent development of quinoline for anticancer activities. SpringerLink.

- Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022-09-17).

- (PDF) Biological Activities of Quinoline Derivatives.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025-08-27).

- Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. (2022-02-09).

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. (2021-07-16).

- Biological activities of quinoline deriv

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. (2025-08-27).

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. (2022-10-05).

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. (2019-09-05).

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. (2025-07-18).

- Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sci

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. (2019-10-28).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. (2022-12-28).

- Quinoline. Wikipedia.

- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. (2024-06-06).

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. sciencescholar.us [sciencescholar.us]

- 17. apjhs.com [apjhs.com]

- 18. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 23. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]

An In-depth Technical Guide to 3-Aminoquinoline-2-carboxylic Acid

An Essential Scaffold for Drug Discovery and Chemical Biology

CAS Number: 887245-74-1 Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol

Introduction

3-Aminoquinoline-2-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid quinoline framework, substituted with both an amino and a carboxylic acid group, provides a unique spatial arrangement of functional groups that can engage in a variety of interactions with biological targets. This guide offers a comprehensive overview of the synthesis, properties, and potential applications of this versatile molecule, with a focus on its emerging role as a privileged scaffold in the design of novel therapeutics.

The strategic placement of the amino and carboxylic acid moieties at the 2 and 3 positions of the quinoline ring system creates a molecule with the potential for diverse chemical modifications. The aromatic core, coupled with the hydrogen-bonding capabilities of the substituents, makes 3-aminoquinoline-2-carboxylic acid an attractive starting point for the development of targeted therapies.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3-aminoquinoline-2-carboxylic acid is not widely published, its fundamental properties can be predicted and are available from various chemical databases. A summary of its key computed properties is provided below.

| Property | Value | Source |

| CAS Number | 887245-74-1 | Alchem.Pharmtech[1] |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[2] |

| Molecular Weight | 188.18 g/mol | PubChem[2] |

| IUPAC Name | 3-aminoquinoline-2-carboxylic acid | PubChem[2] |

| Purity (Typical) | 98% | Alchem.Pharmtech[1] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton and another for the amine protons would also be anticipated, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the carboxyl group. The carboxyl carbon is expected to appear at the downfield end of the spectrum (typically >160 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong absorption around 1700-1725 cm⁻¹. N-H stretching vibrations from the primary amine will likely appear as two bands in the 3300-3500 cm⁻¹ region. C-O stretching and N-H bending vibrations are also expected in the fingerprint region.[3][4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid and subsequent fragmentation of the quinoline ring.

Synthesis of 3-Aminoquinoline-2-carboxylic Acid

A detailed, experimentally validated protocol for the direct synthesis of 3-Aminoquinoline-2-carboxylic acid is not prominently featured in the surveyed literature. However, a plausible and efficient synthetic route can be proposed based on the chemistry of related quinoline derivatives. This proposed two-step synthesis involves the initial preparation of the corresponding ethyl ester, followed by its hydrolysis to yield the target carboxylic acid.